N-Butyl-N-(2-cyanophenyl)methanesulfonamide

Description

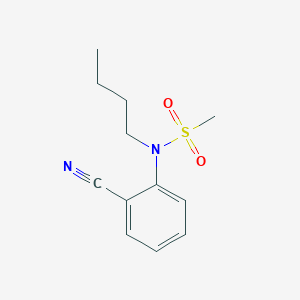

N-Butyl-N-(2-cyanophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a butyl group and a 2-cyanophenyl moiety. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their stability, tunable electronic properties, and capacity for hydrogen bonding. The presence of the electron-withdrawing cyano group on the aromatic ring and the lipophilic butyl chain in this compound suggests unique physicochemical and biological properties compared to simpler sulfonamides.

Properties

IUPAC Name |

N-butyl-N-(2-cyanophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-3-4-9-14(17(2,15)16)12-8-6-5-7-11(12)10-13/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWZJVFKFCTWCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1C#N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401248900 | |

| Record name | Methanesulfonamide, N-butyl-N-(2-cyanophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820686-52-9 | |

| Record name | Methanesulfonamide, N-butyl-N-(2-cyanophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820686-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonamide, N-butyl-N-(2-cyanophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(2-cyanophenyl)methanesulfonamide typically involves the reaction of 2-cyanophenylmethanesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(2-cyanophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or cyanophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Butyl-N-(2-cyanophenyl)methanesulfonamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-N-(2-cyanophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Predicted Physicochemical Properties

Key Observations :

- The butyl group in the target compound increases lipophilicity (LogP = 2.5) compared to the methylsulfonyl analog (LogP = 1.2), likely reducing water solubility.

Spectroscopic Profiles

Spectroscopic data for the target compound can be inferred from analogs:

Table 2: Key Spectroscopic Features

Key Observations :

Key Observations :

- The butyl group’s lipophilicity could enhance dermal absorption, necessitating precautions during handling.

Biological Activity

N-Butyl-N-(2-cyanophenyl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inhibition of specific cellular pathways. This article explores the compound's biological activity, including its mechanism of action, efficacy in various studies, and its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a butyl group, a cyanophenyl moiety, and a methanesulfonamide functional group, which are significant for its biological interactions.

This compound exhibits its biological activity primarily through the inhibition of certain protein kinases and signaling pathways involved in cell proliferation and survival. The compound has been studied for its effects on:

- Tyrosine Kinases : It is proposed to inhibit aberrant tyrosine kinases that are implicated in oncogenesis. This inhibition can lead to reduced cell proliferation in cancerous tissues .

- Polo-like Kinase 1 (Plk1) : Recent studies indicate that similar sulfonamide derivatives show promise as inhibitors of Plk1, which plays a crucial role in cell cycle regulation. The structure-activity relationship (SAR) suggests that modifications to the sulfonamide group can enhance potency against Plk1 .

Biological Activity Data

The biological activity of this compound has been assessed through various assays. Below is a summary of findings from relevant studies:

Case Study 1: Cancer Cell Lines

In vitro studies using various cancer cell lines demonstrated that this compound effectively reduces cell viability. The compound was tested against breast and colon cancer cell lines, showing significant cytotoxic effects at concentrations below 50 μM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: In Vivo Efficacy

Animal models treated with this compound exhibited reduced tumor growth compared to control groups. This study highlighted the compound's potential as part of a therapeutic regimen for treating malignancies associated with overactive tyrosine kinases.

Q & A

Q. What are the recommended synthetic routes for N-Butyl-N-(2-cyanophenyl)methanesulfonamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 2-cyanoaniline with butyl methanesulfonyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C under inert atmosphere, followed by gradual warming to room temperature, achieves moderate yields (40–60%) . Optimization includes using triethylamine as a base to neutralize HCl byproducts and employing dropwise addition of reagents to control exothermicity. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) enhances purity .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Structural validation requires a combination of:

- NMR Spectroscopy : and NMR to verify substituent positions (e.g., butyl chain integration, cyanophenyl aromatic signals). Discrepancies in chemical shifts (e.g., sulfonamide NH at δ 8.5–9.5 ppm) may indicate impurities .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 295.1 for CHNOS) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) percentages should align with theoretical values within ±0.3% .

Q. What solvents and temperatures are ideal for recrystallizing this compound?

- Methodological Answer : Ethanol-water mixtures (7:3 v/v) at 60–70°C are effective due to the compound’s moderate polarity. Gradual cooling to 4°C promotes crystal formation. Alternative solvents like acetonitrile or ethyl acetate/hexane (1:1) may be used if solubility is limited .

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity in further functionalization?

- Methodological Answer : The 2-cyano group activates the phenyl ring toward electrophilic substitution (e.g., nitration, halogenation) at the para position. However, it may deactivate the sulfonamide nitrogen, reducing nucleophilicity. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks. Store at 2–8°C under nitrogen to prevent hydrolysis of the sulfonamide group. Toxicity data (e.g., LD) should be referenced from PubChem or EPA DSSTox .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the conformational stability of this compound?

- Methodological Answer : Density Functional Theory (B3LYP/6-311++G(d,p)) calculates optimized geometries, vibrational frequencies, and NMR chemical shifts. For example, torsional angles between the butyl chain and phenyl ring reveal steric strain. Comparisons with experimental NMR data (e.g., in DMSO-d) validate accuracy .

Q. What strategies resolve contradictions between experimental and computational spectral data for this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., sulfonyl carbon at δ 45–50 ppm) may arise from solvent effects or hydrogen bonding. Use the GIAO (Gauge-Including Atomic Orbital) method with explicit solvent models (e.g., PCM for DMSO) to improve agreement . Cross-validate with X-ray crystallography for bond-length/angle confirmation .

Q. How do structural modifications (e.g., replacing butyl with fluorinated alkyl chains) impact bioactivity?

- Methodological Answer : Fluorinated analogs may enhance metabolic stability and target binding (e.g., enzyme inhibition). Synthesize derivatives via Mitsunobu or Ullmann coupling, then assay against biological targets (e.g., carbonic anhydrase). Compare IC values and molecular docking scores (AutoDock Vina) to establish structure-activity relationships (SAR) .

Q. What mechanistic pathways explain the compound’s potential antimicrobial activity?

- Methodological Answer : Hypothesized mechanisms include sulfonamide group coordination to metalloenzyme active sites (e.g., dihydropteroate synthase). Validate via kinetic assays (Michaelis-Menten plots) with and without the compound. Use isothermal titration calorimetry (ITC) to measure binding affinities .

Q. How can researchers address low aqueous solubility during in vitro assays?

- Methodological Answer :

Employ co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles (e.g., PEGylated liposomes). Solubility parameters (Hansen solubility sphere) can guide solvent selection. Measure partition coefficients (log P) via shake-flask method (octanol/water) to predict bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.